4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine
Description
Overview of 1,2,5-Oxadiazole Derivatives in Medicinal Chemistry
The 1,2,5-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. chemicalbook.comnih.gov While sometimes considered an "underprivileged" scaffold due to receiving less attention than other heterocyclic systems, its derivatives have demonstrated a wide spectrum of pharmacological activities. nih.govresearchgate.net The stability of the oxadiazole ring makes it a valuable structural motif in drug development, often used as a bioisostere for ester and amide groups. ijper.orgchim.it
Researchers have reported that compounds incorporating the 1,2,5-oxadiazole moiety exhibit significant potential across various therapeutic areas. nih.gov The N-oxide derivatives, known as furoxans, are particularly notable for their ability to act as nitric oxide (NO) donors under physiological conditions, a property leveraged for creating vasodilating agents. researchgate.net
Key Pharmacological Activities of 1,2,5-Oxadiazole Derivatives:
Anticancer researchgate.net
Antimalarial nih.gov
Antibacterial researchgate.net
Vasodilating chemicalbook.com
Carbonic Anhydrase Inhibition nih.gov
Indoleamine 2,3-dioxygenase (IDO) Inhibition chemicalbook.com
Historical Development and Significance of the 4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine Scaffold
The precise historical timeline for the initial synthesis of this compound is not extensively documented in seminal publications. However, the significance of its core structure, the 3-amino-4-aryl-1,2,5-oxadiazole scaffold, gained prominence through large-scale screening initiatives. A notable example is the inclusion of a related compound, a 4-substituted 3-amino-1,2,5-oxadiazole, in the Malaria Box Project by the Medicines for Malaria Venture. mdpi.com This project aimed to catalyze drug discovery by providing open access to a diverse collection of compounds with demonstrated activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
The identification of this scaffold within such a high-profile screening library underscored its potential as a valuable starting point for antimalarial drug development. The presence of the 4-chlorophenyl group in the title compound represents a common substitution pattern in medicinal chemistry, where the halogen atom can influence factors such as metabolic stability and binding affinity.
Strategic Importance of this compound as a Lead Compound
A lead compound serves as a chemical starting point for the process of drug optimization. This compound and its close analogs fit this role perfectly, particularly in the search for new antimalarial agents. Research has focused on using the 3-amino-4-(4-chlorophenyl)-1,2,5-oxadiazole core as a template for systematic structural modifications to establish structure-activity relationships (SAR). mdpi.com
Studies have explored how changes to both the 3-amino group and the 4-phenyl ring affect the compound's antiplasmodial activity and selectivity. For instance, acylation of the 3-amino group and modification of the substituents on the 4-phenyl ring have led to the discovery of analogs with significantly enhanced potency and improved physicochemical properties. mdpi.com This systematic approach, starting from a validated hit like the 3-amino-1,2,5-oxadiazole scaffold, is a cornerstone of modern drug discovery.
Current Research Trajectories and Future Directions for the Compound
Current research involving the this compound scaffold is primarily driven by the goal of optimizing its therapeutic potential. The main trajectory involves the synthesis and evaluation of new analogs to improve efficacy against parasitic diseases like malaria while minimizing cytotoxicity. mdpi.com
Key Research Directions:
Structure-Activity Relationship (SAR) Expansion: Researchers are actively investigating how different substituents on the phenyl ring and modifications to the amino group influence biological activity. A study identified that a derivative, N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide, displayed exceptionally high in vitro activity against a chloroquine-sensitive strain of P. falciparum and a very high selectivity index of 1526. mdpi.com
Physicochemical and Pharmacokinetic Profiling: Future work will likely involve a deeper analysis of the drug-like properties of the most potent analogs, including aqueous solubility, metabolic stability (e.g., CYP3A4 inhibition), and other parameters crucial for oral bioavailability. mdpi.com
Exploration of Other Therapeutic Areas: Given the broad biological activities associated with 1,2,5-oxadiazole derivatives, there is potential to screen this compound and its derivatives for other applications, such as anticancer or antibacterial agents. researchgate.nettandfonline.com
The findings from these research efforts will be critical in determining whether this promising scaffold can be developed into a clinically effective therapeutic agent.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-6-3-1-5(2-4-6)7-8(10)12-13-11-7/h1-4H,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEBVIVMWGDDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NON=C2N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343003 | |
| Record name | 4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21741-98-0 | |
| Record name | 4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways for 4 4 Chlorophenyl 1,2,5 Oxadiazol 3 Amine and Its Core Structure
Established Reaction Methodologies for the 1,2,5-Oxadiazole Ring System
The synthesis of the 1,2,5-oxadiazole (furazan) ring is a well-documented area of heterocyclic chemistry. The construction of this core structure typically involves the cyclization of α-dioximes or related precursors. For 3-amino-4-aryl substituted 1,2,5-oxadiazoles, the synthetic strategy often commences with an appropriately substituted aryl precursor.
Cyclization Approaches Involving Nitrile and Amidoxime (B1450833) Precursors
A plausible and commonly employed pathway to synthesize 4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine begins with a substituted benzaldehyde, in this case, 4-chlorobenzaldehyde (B46862). This multi-step synthesis involves the formation of key intermediates such as a cyanide-substituted oxime and an amidoxime, which ultimately undergoes cyclization to form the desired 1,2,5-oxadiazole ring.
The initial step involves the conversion of 4-chlorobenzaldehyde to 4-chlorophenylacetonitrile. This can be achieved through various established methods, such as the Strecker synthesis or by conversion of the corresponding benzyl (B1604629) halide with a cyanide salt. The resulting 4-chlorophenylacetonitrile serves as a crucial precursor for the subsequent formation of the amidoxime intermediate.
Reaction of 4-chlorophenylacetonitrile with hydroxylamine (B1172632) leads to the formation of (Z)-2-(4-chlorophenyl)-N'-hydroxyacetimidamide. This amidoxime is the key intermediate that will undergo cyclization. The general reaction scheme is as follows:
Formation of the Aldoxime: 4-Chlorobenzaldehyde is reacted with hydroxylamine hydrochloride to yield 4-chlorobenzaldehyde oxime.
Chlorination: The oxime is then treated with a chlorinating agent like N-chlorosuccinimide to produce the corresponding benzimidoyl chloride.
Cyanation: The imidoyl chloride is subsequently reacted with a cyanide source to yield a cyanide-substituted oxime.
Amidoxime Formation: The cyano group is then converted to an amidoxime by reaction with hydroxylamine.
Cyclization: The final step involves the base-mediated cyclization of the amidoxime to form the this compound.
A representative reaction scheme is depicted below:
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | 4-Chlorobenzaldehyde | Hydroxylamine hydrochloride, Base | 4-Chlorobenzaldehyde oxime |
| 2 | 4-Chlorobenzaldehyde oxime | N-Chlorosuccinimide | 4-Chloro-N-hydroxybenzenecarboximidoyl chloride |
| 3 | 4-Chloro-N-hydroxybenzenecarboximidoyl chloride | Sodium cyanide | (Z)-2-(4-chlorophenyl)-2-(hydroxyimino)acetonitrile |
| 4 | (Z)-2-(4-chlorophenyl)-2-(hydroxyimino)acetonitrile | Hydroxylamine | (Z)-N'-hydroxy-2-(4-chlorophenyl)acetimidamide |
| 5 | (Z)-N'-hydroxy-2-(4-chlorophenyl)acetimidamide | Base (e.g., NaOH) | This compound |
Base-Mediated Synthesis of this compound
The crucial cyclization step to form the 1,2,5-oxadiazole ring from the (Z)-N'-hydroxy-2-(4-chlorophenyl)acetimidamide intermediate is typically facilitated by a base. Refluxing the amidoxime with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), induces an intramolecular cyclization with the elimination of water, leading to the formation of the stable heterocyclic ring of this compound. The choice of base and reaction conditions can significantly influence the yield and purity of the final product.
Optimization of Synthetic Efficiency and Yield for the Compound
The following table outlines potential areas for optimization in the synthetic pathway:
| Synthetic Step | Parameter to Optimize | Potential Variations | Desired Outcome |
| Amidoxime Formation | pH, Temperature, Reaction Time | Adjusting pH with different bases, varying temperature from room temp. to reflux, monitoring reaction progress over time. | Maximize yield of (Z)-N'-hydroxy-2-(4-chlorophenyl)acetimidamide, minimize by-products. |
| Cyclization | Base, Solvent, Temperature | Screening of NaOH, KOH, K2CO3; using aqueous or alcoholic solvents; adjusting reflux temperature. | High conversion to this compound with high purity. |
| Purification | Recrystallization solvent | Testing various solvent systems (e.g., ethanol (B145695), methanol, ethyl acetate/hexane). | Obtain highly pure crystalline product. |
Novel Synthetic Routes and Green Chemistry Considerations
In line with the principles of green chemistry, there is a growing interest in developing more environmentally benign synthetic methods for heterocyclic compounds. For the synthesis of this compound, several green chemistry approaches could be explored.
One promising avenue is the use of microwave-assisted synthesis. Microwave irradiation can often dramatically reduce reaction times, increase yields, and in some cases, enable reactions to be carried out in the absence of a solvent (solvent-free conditions) or in greener solvents like water or ethanol.
Another green approach involves the use of solid-supported reagents or catalysts, which can simplify the work-up procedure and allow for the recycling of the catalyst. For the cyclization step, exploring solid bases could be a viable option.
The table below summarizes potential green chemistry adaptations:
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Use of Alternative Energy Sources | Microwave-assisted synthesis for cyclization | Reduced reaction times, increased yields, lower energy consumption. |
| Use of Safer Solvents | Employing water or ethanol as reaction solvents | Reduced environmental impact and worker exposure to hazardous solvents. |
| Atom Economy | Development of a one-pot synthesis | Minimized waste generation, simplified procedure. |
| Catalysis | Exploration of solid acid or base catalysts | Easier separation of catalyst, potential for catalyst recycling. |
By focusing on these areas of research, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.
Chemical Modification and Analog Generation of 4 4 Chlorophenyl 1,2,5 Oxadiazol 3 Amine
Derivatization at the Amine Functional Group
The primary amine at the 3-position of the 1,2,5-oxadiazole ring presents a versatile handle for a variety of chemical transformations, allowing for the introduction of a wide array of functional groups and the modulation of the compound's electronic and steric properties.
For instance, a series of N-acyl analogs of 4-substituted 3-amino-1,2,5-oxadiazoles have been synthesized and evaluated for their antiplasmodial activity. nih.govresearchgate.net In these studies, the amine group was acylated with a variety of substituted benzoyl chlorides, leading to the formation of a library of N-benzoyl derivatives. The reaction conditions for such transformations are typically mild, often carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct.
Table 1: Examples of N-Acylated Derivatives of 4-Aryl-1,2,5-oxadiazol-3-amines and their Biological Activity
| Parent Compound | Acylating Agent | Resulting N-Acyl Derivative | Biological Activity (IC50) |
|---|---|---|---|
| 4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine | 3-Methylbenzoyl chloride | N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | Varies based on assay |
N-alkylation of this compound can be achieved through various synthetic methodologies to introduce alkyl or substituted alkyl groups to the amine functionality. Direct alkylation with alkyl halides can be employed, though this method may sometimes lead to over-alkylation.
A more controlled and widely applicable strategy is reductive amination. wikipedia.orgharvard.edu This powerful C-N bond-forming reaction involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). harvard.edu The choice of reducing agent is often dictated by the reactivity of the carbonyl compound and the pH of the reaction medium. Reductive amination offers a high degree of control and functional group tolerance, making it a preferred method for generating diverse libraries of N-alkylated analogs.
Substituent Variation on the 4-Chlorophenyl Moiety
Alterations to the electronic and steric nature of the 4-chlorophenyl ring are crucial for probing the SAR of this class of compounds. The synthesis of analogs with different substituents on the phenyl ring allows for a systematic investigation of how these changes influence biological activity. The preparation of these analogs typically begins with appropriately substituted benzaldehydes, which are converted to the corresponding 4-aryl-3-amino-1,2,5-oxadiazoles through a multi-step synthetic sequence. nih.govresearchgate.net
This sequence often involves the initial formation of an aldoxime from the substituted benzaldehyde, followed by chlorination to an imidoyl chloride. Subsequent reaction with cyanide and then hydroxylamine (B1172632) hydrochloride yields an amidoxime (B1450833), which is then cyclized to the desired 3-amino-4-(substituted-phenyl)-1,2,5-oxadiazole. nih.govresearchgate.net
Table 2: Examples of this compound Analogs with Phenyl Ring Substituent Variations
| Phenyl Ring Substitution | Resulting Analog |
|---|---|
| 3-Ethoxy-4-methoxy | 4-(3-Ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-amine |
Rational Design Principles for Structure-Activity Relationship (SAR) Focused Libraries
The design of SAR-focused libraries of this compound derivatives is guided by several key principles. The primary goal is to systematically explore the chemical space around the lead compound to identify modifications that enhance potency, selectivity, and pharmacokinetic properties.
A common strategy involves a "matrix" approach, where variations at the amine and the phenyl ring are combined. For example, a library can be constructed by reacting a set of substituted 4-aryl-3-amino-1,2,5-oxadiazoles with a diverse collection of acylating or alkylating agents. This combinatorial approach allows for the rapid generation of a large number of analogs for biological screening.
The selection of substituents for the phenyl ring is often guided by parameters such as Hammett constants (to probe electronic effects) and Taft parameters (to investigate steric effects). Similarly, the choice of acyl and alkyl groups for amine derivatization is based on factors like lipophilicity (logP), hydrogen bonding potential, and metabolic stability. Computational methods, such as quantitative structure-activity relationship (QSAR) studies, can also be employed to guide the design of more potent analogs.
Impact of Chemical Modifications on Bioactivity Profiles
Chemical modifications to the this compound scaffold have been shown to have a profound impact on the bioactivity of the resulting analogs. Studies on N-acyl derivatives have demonstrated that both the nature of the acyl group and the substitution pattern on the 4-phenyl ring are critical determinants of biological activity. nih.govresearchgate.net
For example, in the context of antiplasmodial activity, it has been observed that the introduction of certain substituents on the N-benzoyl ring can significantly enhance potency. nih.govresearchgate.net Similarly, modifications to the 4-phenyl moiety have a substantial effect on activity, with some substitution patterns leading to a dramatic increase in potency and selectivity. nih.govresearchgate.net The antiplasmodial activity and selectivity are highly dependent on the substitution pattern of the 4-phenyl moiety. nih.govresearchgate.net For instance, the N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide analog exhibited high in vitro activity against the chloroquine-sensitive strain of P. falciparum with an IC50 of 0.034 µM and a promising selectivity index. nih.govresearchgate.net These findings underscore the importance of systematic chemical modification in optimizing the therapeutic potential of this class of compounds.
Pharmacological Profile and Biological Activities of 4 4 Chlorophenyl 1,2,5 Oxadiazol 3 Amine Analogs
Antiproliferative Activities of 4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine Derivatives
The 1,2,5-oxadiazole scaffold has been identified as a promising framework for the development of novel anticancer agents. Analogs of this compound, particularly N-acyl derivatives, have demonstrated significant cytotoxic effects against various human cancer cell lines.
Numerous studies have evaluated the antiproliferative activity of 1,2,5-oxadiazole derivatives against human colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cell lines. iiarjournals.orgiiarjournals.org A key derivative, N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-trifluoromethyl-benzamide, known as MD77, has shown a notable antiproliferative profile. iiarjournals.orgiiarjournals.org
Research has systematically analyzed the substitution pattern around the phenyl rings of the core structure to understand its effect on cytotoxicity. iiarjournals.orgiiarjournals.org For instance, one study synthesized positional isomers and analogs with different substituents at the para positions. iiarjournals.org The results indicated that the nature, presence, and position of these substituents significantly influence the antiproliferative activity against both HCT-116 and HeLa cells. iiarjournals.org A regioisomer of MD77, where the substituents at the para positions of the phenyl rings were inverted, exhibited the most potent antiproliferative profile in one study. iiarjournals.orgnih.gov Certain derivatives have demonstrated significant activity, with IC₅₀ values below 20 μM on both HCT-116 and HeLa cell lines. iiarjournals.org
The table below summarizes the growth inhibitory (GI₅₀) values for selected 1,2,5-oxadiazole derivatives, highlighting the impact of different substitution patterns.
Beyond determining the concentration required for 50% growth inhibition, the broader antitumor potential of these compounds has been assessed. The derivative MD77 (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-trifluoromethyl-benzamide) was evaluated against a panel of 58 tumor cell lines derived from nine different cancer types. iiarjournals.org In these comprehensive screenings, MD77 demonstrated Tumor Growth Inhibition (TGI) values lower than 100 µM in the majority of the tested cancer cell lines, indicating a broad spectrum of activity. iiarjournals.orgiiarjournals.org
Antiplasmodial Activities of this compound Analogs
Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. nih.gov A 4-substituted 3-amino-1,2,5-oxadiazole, identified from the Medicines for Malaria Venture (MMV) "Malaria Box" project, has served as a lead compound for the development of potent antiplasmodial derivatives. nih.govnih.gov
Researchers have synthesized and tested numerous analogs to establish structure-activity relationships for antiplasmodial potency. nih.govmdpi.com These compounds were evaluated for their in vitro activity against both chloroquine-sensitive (e.g., NF54) and multidrug-resistant (e.g., K1) strains of P. falciparum. mdpi.com
The findings show that antiplasmodial activity is highly dependent on the substitution patterns of both the N-acyl moiety at position 3 and the phenyl ring at position 4. nih.govmdpi.com For instance, N-benzamide derivatives showed particularly promising activity. mdpi.com Specifically, analogs with a 4-(3,4-dialkoxyphenyl) substitution demonstrated a strong positive impact on antiplasmodial efficacy. nih.gov One of the most active compounds identified was N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide, which showed exceptional activity against the multiresistant K1 strain (IC₅₀ = 0.007 µM) and the sensitive NF54 strain (IC₅₀ = 0.019 µM). mdpi.com
A crucial aspect of drug development is ensuring that a compound is more toxic to the target pathogen than to host cells. The selectivity index (SI), calculated as the ratio of cytotoxicity (IC₅₀ in a mammalian cell line) to antiplasmodial activity (IC₅₀ against P. falciparum), is a key measure of this. Cytotoxicity for these analogs was often determined using L-6 rat skeletal myofibroblast cells. nih.govmdpi.com
The research revealed that structural modifications significantly impact selectivity. nih.gov For example, while some (4-nitrophenyl) derivatives showed activity in sub-micromolar concentrations, their selectivity was generally low. nih.gov In contrast, the compound N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide was identified as highly promising due to its potent antiplasmodial activity (PfNF54 IC₅₀ = 0.034 µM) and low cytotoxicity (L-6 cells IC₅₀ = 51.87 µM), resulting in an excellent selectivity index of 1526. nih.govnih.gov
The table below presents the in vitro antiplasmodial activity and selectivity indices for representative 1,2,5-oxadiazole derivatives.
Exploration of Other Biological Target Interactions
In addition to their antiproliferative and antiplasmodial activities, derivatives of the 4-amino-1,2,5-oxadiazole scaffold have been investigated for their interactions with other biological targets, suggesting a broader therapeutic potential.
Studies into the mechanism of the anticancer effects have identified key enzymes involved in DNA replication and maintenance as potential targets. Some 1,2,5-oxadiazole derivatives have been found to inhibit the catalytic activity of human topoisomerase I. iiarjournals.org Further investigation revealed that certain potent antiproliferative analogs act by counteracting the relaxation activity of human recombinant topoisomerase II α. nih.gov
Beyond cancer-related targets, the 4-amino-1,2,5-oxadiazol-3-amine scaffold is versatile. For example, a complex derivative known as GSK269962A has been identified as a potent Rho kinase (ROCK) inhibitor, with an IC₅₀ of 1.6 nM, indicating potential applications for its anti-inflammatory and vasodilatory effects.
Molecular Mechanisms and Target Engagement of 4 4 Chlorophenyl 1,2,5 Oxadiazol 3 Amine
Identification of Putative Molecular Targets
Initial investigations into the molecular targets of 4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine have pointed towards its interaction with crucial enzymes involved in DNA topology and other cellular functions.
A growing body of evidence suggests that compounds belonging to the 1,2,5-oxadiazole class can act as inhibitors of Topoisomerase I. This enzyme plays a critical role in relieving torsional stress in DNA during replication and transcription. While direct and detailed studies exclusively on this compound are limited in the public domain, research on structurally related derivatives provides valuable insights. For instance, some 1,2,5-oxadiazole derivatives have demonstrated the ability to inhibit the catalytic activity of topoisomerase I. This inhibition is a key mechanism for several established anticancer drugs. The interference with Topoisomerase I leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.
The general mechanism of Topoisomerase I inhibitors involves the stabilization of the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strand, leading to double-strand breaks upon collision with the replication fork. It is hypothesized that this compound may share this mechanism of action, a theory that warrants further specific investigation.
Beyond Topoisomerase I, the broader class of oxadiazole derivatives has been shown to interact with a variety of other enzymes and receptors, suggesting that this compound may also possess a multi-targeted profile. For example, various oxadiazole-containing compounds have been investigated for their inhibitory effects on enzymes such as tubulin and DNA gyrase.
While specific binding affinities and inhibitory constants for this compound are not yet widely available, the established activity of its chemical cousins provides a roadmap for future research. The potential for this compound to engage with multiple molecular targets could explain a broader range of biological activities and offers avenues for the development of novel therapeutic strategies.
Biochemical Pathways Modulated by the Compound
The engagement of this compound with its molecular targets initiates a cascade of events that ripple through various biochemical pathways. The inhibition of Topoisomerase I, for example, directly impacts DNA replication and repair pathways. The resulting DNA damage can activate cell cycle checkpoints, primarily at the G2/M phase, to allow time for repair. If the damage is too extensive, pathways leading to programmed cell death, or apoptosis, are initiated.
Furthermore, the interaction of oxadiazole derivatives with other cellular components can influence signaling pathways crucial for cell growth, proliferation, and survival. The specific pathways modulated by this compound are an active area of investigation, with the potential to uncover novel mechanisms of action and therapeutic applications.
Cellular Response to this compound Exposure
Studies on derivatives of this compound have demonstrated a range of cytotoxic and antiproliferative effects. The table below summarizes the observed cellular responses to some of these related compounds, providing an indication of the potential effects of the parent molecule.
| Derivative Name | Cell Line | Observed Cellular Response |
| N-[4-(4-chloro-phenyl)-1,2,5-oxadiazol-3-yl]-4-trifluoromethyl-benzamide | Various Cancer | Antiproliferative activity |
| Various 1,2,5-Oxadiazole Derivatives | HCT-116, HeLa | Cytotoxicity, inhibition of catalytic activity of topoisomerase I |
These findings underscore the potential of this compound as a potent modulator of cellular function. The induction of cell cycle arrest and apoptosis in rapidly dividing cells is a hallmark of effective anticancer agents. Further research is necessary to fully characterize the specific cellular responses to this compound and to elucidate the precise molecular choreography that governs its biological effects.
Structure Activity Relationship Sar Derivation and Computational Studies for 4 4 Chlorophenyl 1,2,5 Oxadiazol 3 Amine
Empirical SAR Studies on 4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine Derivatives
Empirical SAR studies involve the systematic modification of a lead compound's structure to observe the resulting changes in biological activity. For this compound, these investigations have primarily targeted the aromatic phenyl ring and the exocyclic amine group.
Influence of Aromatic Substitution Patterns on Activity
The substitution pattern on the 4-phenyl ring of the 1,2,5-oxadiazole core is a significant determinant of biological activity. Research into related 4-phenyl-1,2,5-oxadiazol-3-amine (B78485) analogs has demonstrated that both the nature and position of substituents on this aromatic ring can drastically alter potency and selectivity. nih.gov
Studies on antiplasmodial 1,2,5-oxadiazoles revealed that activity and selectivity are strongly dependent on the substitution pattern of the 4-phenyl moiety. nih.gov For instance, the introduction of dialkoxy groups at the 3- and 4-positions of the phenyl ring, such as in N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide, led to a compound with high in vitro activity against P. falciparum and a very promising selectivity index of 1526. nih.gov This highlights the positive impact of 4-(3,4-dialkoxyphenyl) substitution on both activity and cytotoxicity. nih.gov
In a series of 2,5-disubstituted 1,3,4-oxadiazole (B1194373) analogues (isomers of 1,2,5-oxadiazoles), the nature of the substituent on the phenyl ring also played a critical role in anticancer activity. Derivatives featuring a 4-hydroxyphenyl, 4-methylphenyl, or a furan (B31954) ring in place of the unsubstituted phenyl group were synthesized and evaluated. hilarispublisher.com The variation in activity across these analogs underscores the importance of the electronic and steric properties of the substituent on the aryl moiety. hilarispublisher.comresearchgate.net
| Compound Scaffold | Substitution on Phenyl Ring | Observed Biological Effect | Reference |
|---|---|---|---|
| 4-Phenyl-1,2,5-oxadiazol-3-amine Analog | 3-Ethoxy-4-methoxy | High antiplasmodial activity (PfNF54 IC50 = 0.034 µM), high selectivity (S.I. = 1526) | nih.gov |
| 2-Aryl-5-(4-chlorophenyl)-1,3,4-oxadiazole | 4-Hydroxy | Modulated anticancer activity | hilarispublisher.com |
| 2-Aryl-5-(4-chlorophenyl)-1,3,4-oxadiazole | 4-Methyl | Modulated anticancer activity | hilarispublisher.com |
Role of the Amine Substituents in Modulating Efficacy
Modification of the 3-amino group has been another key strategy to explore the SAR of this scaffold. Acylation of the amine to form various amides has been shown to be a viable approach for modulating efficacy. For example, studies on researchgate.netnih.govresearchgate.netoxadiazolo[3,4-b]pyrazine analogs, which share the core oxadiazole amine structure, have been extended to include a wide range of derivatives bearing alkyl- or arylalkylamines. nih.gov These extended SAR studies led to the discovery of new compounds with potent biological activity and low toxicity, demonstrating that the nature of the amine substituent is critical. nih.gov
| Core Structure | Amine Modification | Key Finding | Reference |
|---|---|---|---|
| researchgate.netnih.govresearchgate.netOxadiazolo[3,4-b]pyrazine | Substitution with various alkyl- or arylalkylamines | Led to potent colistin-potentiating activity with low mammalian toxicity. | nih.gov |
| 4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-amine | Acylation with 3-(trifluoromethyl)benzoyl chloride | Resulted in high antiplasmodial activity against both sensitive (IC50 = 0.019 µM) and multiresistant (IC50 = 0.007 µM) strains of P. falciparum. | mdpi.com |
| 4-Aryl-1,2,5-oxadiazol-3-amine | Acylation with various acyl groups | Only benzamide (B126) derivatives showed promising antiplasmodial activity. | mdpi.com |
Computational Chemistry Approaches
Computational methods provide powerful tools to understand the SAR of this compound at a molecular level, guiding the design of more potent and selective analogs.
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. For 1,2,5-oxadiazole derivatives, docking studies have been instrumental in elucidating their mechanism of action. nih.gov For example, a study identified 1,2,5-oxadiazoles as a new class of inhibitors for SUMO-specific protease 2 (SENP2). nih.gov Molecular docking was used to prioritize small molecules for biological assays, successfully identifying compounds with inhibitory activity. nih.gov
In similar studies on isomeric 1,3,4-oxadiazole derivatives, docking simulations against the epidermal growth factor receptor (EGFR) tyrosine kinase revealed key interactions. The five-membered oxadiazole ring was found to lie near residues Leu792 and Met793, while substituents on the phenyl ring interacted with Cys797. hilarispublisher.com Such studies provide a rational basis for the observed SAR, explaining how different substituents can enhance or diminish binding affinity through specific hydrogen bonds, hydrophobic interactions, or other non-covalent forces. hilarispublisher.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models help in predicting the activity of novel compounds before their synthesis. For various oxadiazole derivatives, 2D and 3D-QSAR studies have been successfully performed. researchgate.netnih.gov
A 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) on oxadiazole derivatives yielded statistically significant models with good predictive power. nih.gov The contour maps generated from these models provide a visual representation of how steric, electrostatic, and hydrophobic fields around the molecule influence activity. nih.govnih.gov For instance, a QSAR model might indicate that an electron-withdrawing group is favored at the para-position of the phenyl ring, providing a clear directive for future synthetic efforts. The applicability domain of these models is crucial, as it defines the chemical space within which the predictions are reliable. nih.gov
In Silico Screening for Novel Analogs
In silico or virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach has been effectively used to discover novel oxadiazole-based compounds. researchgate.netnih.gov
The process often begins with a pharmacophore model derived from a known active compound like this compound or by using a structure-based approach if the target's 3D structure is known. nih.govnih.gov A combination of shape-based screening, electrostatic property matching, and subsequent molecular docking can be used to filter a large database of compounds down to a manageable number of promising hits for experimental validation. nih.gov This strategy accelerates the discovery of new chemical scaffolds and has led to the identification of novel 1,2,5-oxadiazole core structures as inhibitors for targets like SENP2. researchgate.netnih.gov
Analytical and Characterization Methodologies in Research on 4 4 Chlorophenyl 1,2,5 Oxadiazol 3 Amine
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic methods are fundamental to unequivocally determine the molecular structure of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy would be a primary tool.
¹H NMR (Proton NMR): This technique would identify the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine, one would expect to observe signals corresponding to the amine (-NH₂) protons and the protons on the chlorophenyl ring. The aromatic protons would likely appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.
¹³C NMR (Carbon-13 NMR): This would reveal the number of unique carbon atoms in the molecule. Distinct signals would be expected for the two carbons of the oxadiazole ring, the carbon bearing the chlorine atom, the carbon attached to the oxadiazole ring, and the remaining aromatic carbons.
Mass Spectrometry (MS) is used to determine the molecular weight and can provide information about the compound's structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): This would provide a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound. The expected monoisotopic mass for C₈H₆ClN₃O would be a key data point for confirmation.
A hypothetical data table for the characterization of this compound is presented below.
| Technique | Expected Observations |
| ¹H NMR | Signals for amine protons; a characteristic AA'BB' system (two doublets) for the 1,4-disubstituted phenyl ring. |
| ¹³C NMR | Distinct signals for the oxadiazole ring carbons and the six carbons of the chlorophenyl group. |
| HRMS (ESI+) | A precise m/z value corresponding to the protonated molecule [M+H]⁺. |
Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography)
Chromatographic techniques are essential for verifying the purity of a compound, which is critical for any subsequent biological or chemical studies.
High-Performance Liquid Chromatography (HPLC) is a quantitative method used to separate, identify, and quantify each component in a mixture. A pure sample of this compound would ideally show a single sharp peak under specific conditions (e.g., a particular mobile phase composition and column type). The retention time of this peak would be a characteristic of the compound under those conditions.
Thin-Layer Chromatography (TLC) is a simpler, qualitative method for assessing purity and monitoring the progress of a chemical reaction. A purified sample of the compound, when spotted on a TLC plate and developed in an appropriate solvent system, should appear as a single spot. The retardation factor (Rf) value of this spot would be a characteristic physical property.
The table below outlines the expected outcomes from chromatographic analysis.
| Technique | Parameter | Expected Result for a Pure Sample |
| HPLC | Peak Analysis | A single major peak, indicating the absence of significant impurities. |
| TLC | Spot Analysis | A single spot with a defined Rf value in a given solvent system. |
Biophysical Characterization of Compound-Target Interactions
To understand the biological activity of this compound, it would be necessary to study its interaction with its putative biological target(s). Various biophysical techniques could be employed for this purpose, although no such studies have been published for this specific compound.
Techniques such as Isothermal Titration Calorimetry (ITC) could be used to directly measure the binding affinity, stoichiometry, and thermodynamic parameters of the interaction between the compound and a target protein. Surface Plasmon Resonance (SPR) is another powerful technique for studying the kinetics of binding and dissociation. X-ray crystallography could provide atomic-level detail of how the compound binds to its target, revealing key interactions that could guide further drug development.
Future Trajectories and Translational Research Prospects for 4 4 Chlorophenyl 1,2,5 Oxadiazol 3 Amine
Emerging Paradigms in 1,2,5-Oxadiazole Research
The 1,2,5-oxadiazole ring is a versatile pharmacophore that has garnered significant attention in drug discovery. Derivatives of this scaffold have demonstrated a wide array of biological activities, including but not limited to, anticancer, antibacterial, vasodilating, and antimalarial properties. nih.gov A key area of emerging research is the exploration of these compounds as inhibitors of specific enzymes and protein-protein interactions that are critical in disease pathogenesis.
One of the significant paradigms in 1,2,5-oxadiazole research is its role as a nitric oxide (NO) donor. The N-oxide derivatives, known as furoxans, are capable of releasing NO under physiological conditions, which is a critical signaling molecule in various physiological and pathological processes. While 4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine is not an N-oxide, this established characteristic of the broader oxadiazole family opens avenues for designing related compounds with tailored NO-releasing properties for cardiovascular or immunological applications.
Furthermore, recent studies have focused on the development of 1,2,5-oxadiazole derivatives as antiproliferative agents. Research into libraries of these compounds has identified candidates with cytotoxic effects against various cancer cell lines. core.ac.uk The mechanisms of action are being investigated, with some derivatives showing potential as topoisomerase inhibitors. nih.gov This highlights a promising trajectory for the development of this compound and its analogs as potential oncology therapeutics.
A significant area of investigation for this class of compounds is in the field of anti-infective agents. Notably, research has identified this compound as having been synthesized and evaluated for its antiplasmodial activity, suggesting a potential role in the development of new treatments for malaria. nih.govnih.gov
Potential for Lead Optimization and Drug Discovery
The journey of a hit compound to a clinical candidate involves a meticulous process of lead optimization. For this compound, its identified antiplasmodial activity provides a solid foundation for such endeavors. nih.govnih.gov Structure-activity relationship (SAR) studies are paramount in this process, aiming to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.
A recent study on 3,4-disubstituted 1,2,5-oxadiazoles, which included the synthesis of this compound, has shed light on the structural requirements for antiplasmodial activity. nih.govnih.gov The research indicated that the nature and substitution pattern on the 4-phenyl ring significantly influence the compound's efficacy and selectivity against Plasmodium falciparum. nih.govnih.gov
For this compound, lead optimization could involve several strategies:
Modification of the Phenyl Ring: Introduction of different substituents on the chlorophenyl moiety could modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with the biological target. The existing 4-chloro substitution provides a starting point for exploring the effects of other halogens or electron-withdrawing/donating groups at various positions on the phenyl ring. nih.gov
Derivatization of the Amino Group: The 3-amino group is a key functional handle for chemical modification. Acylation or alkylation of this group could lead to derivatives with altered solubility, membrane permeability, and target-binding affinity.
Bioisosteric Replacement: The 1,2,5-oxadiazole core itself can be considered for bioisosteric replacement with other five-membered heterocycles to explore the impact on biological activity and physicochemical properties.
The following table summarizes the key areas for lead optimization of this compound based on its known antiplasmodial activity:
| Structural Moiety | Potential Modifications | Desired Outcome |
| 4-Chlorophenyl Ring | - Varying halogen substituents (F, Br, I)- Introduction of electron-donating groups (e.g., -OCH3)- Introduction of electron-withdrawing groups (e.g., -CF3, -NO2)- Altering the substitution pattern (ortho, meta) | - Enhanced target binding affinity- Improved selectivity- Favorable pharmacokinetic profile |
| 3-Amino Group | - Acylation with various carboxylic acids- Alkylation with different alkyl halides- Formation of sulfonamides | - Modulated solubility and permeability- Increased metabolic stability- Pro-drug strategies |
| 1,2,5-Oxadiazole Core | - Bioisosteric replacement with other heterocycles (e.g., 1,3,4-oxadiazole (B1194373), triazole) | - Exploration of alternative scaffolds- Improvement of drug-like properties |
Synergistic Approaches with Other Therapeutic Modalities
In the context of infectious diseases like malaria, combination therapy is a cornerstone of treatment to enhance efficacy and combat the development of drug resistance. Should this compound or its optimized derivatives progress in the drug development pipeline, exploring synergistic combinations with existing antimalarial agents would be a critical research trajectory.
Potential synergistic partners could include artemisinin-based combination therapies (ACTs), which are the current standard of care for uncomplicated falciparum malaria. The rationale for such combinations would be to target different pathways in the parasite's life cycle. For instance, if the 1,2,5-oxadiazole derivative acts on a novel target, it could be paired with a drug that has a well-established mechanism of action.
Furthermore, given the diverse biological activities of the 1,2,5-oxadiazole scaffold, there is potential for synergistic approaches in other therapeutic areas. For example, if optimized analogs of this compound demonstrate significant anticancer activity, they could be investigated in combination with standard chemotherapeutic agents or targeted therapies. The goal would be to achieve a greater therapeutic effect at lower doses, thereby reducing toxicity and overcoming resistance mechanisms.
The exploration of synergistic interactions would require extensive in vitro and in vivo studies. Checkerboard assays are a common in vitro method to assess synergy, while animal models of the specific disease would be necessary for in vivo validation.
Q & A
Q. What are the standard synthetic routes for preparing 4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclization of nitrile precursors with hydroxylamine derivatives. For example, analogous oxadiazoles (e.g., 4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine) are prepared by refluxing nitriles with hydroxylamine hydrochloride and sodium bicarbonate in methanol/water, followed by alkaline hydrolysis . Optimization involves adjusting reaction time (overnight reflux), stoichiometry (1:1 nitrile/hydroxylamine), and purification via precipitation or recrystallization. Monitoring reaction progress with TLC or HPLC is recommended.
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
Purity is assessed using HPLC (>99% purity threshold) and elemental analysis (C, H, N content matching theoretical values) . Structural confirmation relies on NMR (¹H/¹³C), IR (to detect NH₂ and C=N stretches), and mass spectrometry. For crystalline samples, single-crystal X-ray diffraction provides definitive proof of molecular geometry and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N interactions) .
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
Impurities include unreacted nitrile precursors, hydroxylamine byproducts, or regioisomers from competing cyclization pathways. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is effective. Contradictions in reported yields (e.g., 68% vs. 32% for similar compounds) may arise from differences in workup protocols or solvent systems .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the electronic and steric properties of 1,2,5-oxadiazole derivatives?
Substituents like chloro or nitro groups alter electron density via inductive effects, impacting reactivity and stability. For example, electron-withdrawing groups (e.g., –Cl) stabilize the oxadiazole ring but may reduce solubility. Computational studies (DFT) can predict charge distribution, while Hammett constants quantify substituent effects . Comparative crystallography (e.g., twist angles between rings) reveals steric strain, as seen in related structures with 20.2° dihedral angles .
Q. What methodologies are used to analyze thermal stability and decomposition pathways of 1,2,5-oxadiazole derivatives?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures and exothermic events. For high-energy materials like nitro-substituted analogs, kinetic parameters (activation energy) are derived via Kissinger or Ozawa methods. Contradictions in thermal data may arise from polymorphic differences or moisture content .
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data across studies?
Systematic replication under controlled conditions (e.g., inert atmosphere, standardized reagents) is critical. Conflicting NMR shifts may stem from solvent effects (DMSO vs. CDCl₃) or pH variations affecting tautomerism. Cross-validating results with alternative techniques (e.g., X-ray vs. computational modeling) clarifies ambiguities .
Q. What strategies are employed to study hydrogen-bonding networks in crystalline 1,2,5-oxadiazole derivatives?
Single-crystal X-ray diffraction identifies intermolecular interactions (e.g., N–H⋯N chains along [1 0 -2] in related compounds) . Hirshfeld surface analysis quantifies interaction contributions, while variable-temperature XRD probes thermal motion effects. Discrepancies in hydrogen-bond strengths (e.g., intramolecular vs. intermolecular) require periodic DFT calculations.
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions for nitrile cyclization to minimize hydrolysis side reactions .
- Crystallography : Use synchrotron radiation for high-resolution data on low-symmetry crystals .
- Thermal Analysis : Pair TGA-DSC with mass spectrometry to identify gaseous decomposition products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
